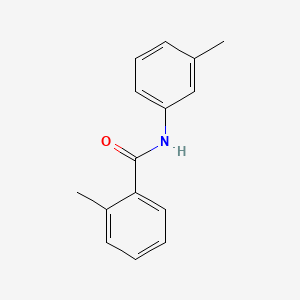

2-Methyl-N-(m-tolyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOKUJAEEOJMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205329 | |

| Record name | Benzamide, 2-methyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56776-45-5 | |

| Record name | Benzamide, 2-methyl-N-(3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56776-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-methyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis protocol for 2-Methyl-N-(m-tolyl)benzamide

An In-Depth Technical Guide to the Synthesis of 2-Methyl-N-(m-tolyl)benzamide

Abstract

This guide provides a comprehensive, research-grade protocol for the synthesis of 2-Methyl-N-(m-tolyl)benzamide, a substituted aromatic amide. The document delineates a robust two-step synthetic pathway, commencing with the conversion of 2-methylbenzoic acid to its highly reactive acyl chloride intermediate, followed by a Schotten-Baumann condensation with m-toluidine. The narrative emphasizes the mechanistic rationale behind procedural choices, offering insights into reaction optimization and control. Detailed methodologies for the synthesis, purification, and characterization of the final product are presented, ensuring a reproducible and self-validating experimental design. This whitepaper is intended for researchers and professionals in organic synthesis and drug development, providing the necessary framework for the successful preparation and validation of the target compound.

Chemical Principles and Mechanistic Insights

The formation of an amide bond is a cornerstone of organic synthesis. However, the direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable ammonium-carboxylate salt and the poor leaving group nature of the hydroxyl (-OH) group.[1][2] To overcome this, the carboxylic acid's carbonyl carbon must be rendered more electrophilic.

This protocol employs a classic and highly effective strategy: the conversion of the carboxylic acid (2-methylbenzoic acid) into a more reactive acyl derivative, specifically an acyl chloride (2-methylbenzoyl chloride). This is achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Step 1: Acyl Chloride Formation The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion generates a highly electrophilic acylium ion, which is then attacked by the chloride ion to form the 2-methylbenzoyl chloride. The gaseous byproducts (SO₂ and HCl) conveniently exit the reaction mixture, driving the equilibrium towards the product.[3]

Step 2: Amide Formation (Schotten-Baumann Reaction) The resulting 2-methylbenzoyl chloride is a potent acylating agent.[4] It readily reacts with a nucleophilic amine, m-toluidine, in a process known as the Schotten-Baumann reaction.[5] The mechanism proceeds via nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond.

A crucial aspect of this reaction is the inclusion of a base, typically a tertiary amine like triethylamine or pyridine.[5] This base serves two critical functions:

-

Neutralization: It scavenges the hydrochloric acid (HCl) byproduct generated during the reaction.

-

Preservation of Nucleophile: By neutralizing the acid, it prevents the protonation of the m-toluidine reactant, ensuring it remains a free, uncharged nucleophile available for reaction.

Synthesis Protocol

This protocol is designed for a laboratory scale synthesis, yielding the target compound with high purity.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Properties & Hazards |

| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 1.36 g (10.0 mmol) | Irritant |

| Thionyl Chloride | SOCl₂ | 118.97 | ~2 mL (27.4 mmol) | Corrosive, reacts violently with water, toxic |

| m-Toluidine | C₇H₉N | 107.15 | 1.07 g (10.0 mmol) | Toxic, combustible liquid |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 2.1 mL (15.0 mmol) | Flammable, corrosive, irritant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Volatile, suspected carcinogen |

| 1M Hydrochloric Acid | HCl | 36.46 | As needed | Corrosive |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | As needed | Mild base |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent |

| Round-bottom flasks | - | - | 50 mL, 100 mL | - |

| Reflux condenser | - | - | - | Ensure proper water flow |

| Magnetic stirrer & stir bar | - | - | - | - |

| Separatory funnel | - | - | 250 mL | - |

| Rotary evaporator | - | - | - | - |

Experimental Workflow Visualization

Caption: Workflow for the synthesis of 2-Methyl-N-(m-tolyl)benzamide.

Step-by-Step Synthesis Procedure

Part A: Synthesis of 2-Methylbenzoyl Chloride [3]

-

Setup: Place 1.36 g (10.0 mmol) of 2-methylbenzoic acid into a 50 mL round-bottom flask equipped with a magnetic stir bar. Set up the flask for reflux with a condenser. Work in a well-ventilated fume hood.

-

Reagent Addition: Carefully add ~2 mL of thionyl chloride to the flask.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 1-2 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed.

-

Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methylbenzoyl chloride is a pale yellow oil and can be used directly in the next step.[3][4]

Part B: Synthesis of 2-Methyl-N-(m-tolyl)benzamide [5]

-

Setup: In a separate 100 mL round-bottom flask, dissolve 1.07 g (10.0 mmol) of m-toluidine and 2.1 mL (15.0 mmol) of triethylamine in ~30 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0°C.

-

Reagent Addition: Dissolve the crude 2-methylbenzoyl chloride from Part A in ~10 mL of DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

25 mL of 1M HCl (to remove excess triethylamine and unreacted m-toluidine).

-

25 mL of saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

-

25 mL of brine (to begin the drying process).

-

-

Drying & Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude 2-Methyl-N-(m-tolyl)benzamide can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add water until the solution becomes cloudy.

-

Re-heat gently until the solution is clear again.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized 2-Methyl-N-(m-tolyl)benzamide (Molecular Formula: C₁₅H₁₅NO, Molecular Weight: 225.28 g/mol ) should be confirmed by standard analytical techniques.[6]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Compare the experimentally determined melting point with literature values.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on both rings and the two methyl group singlets.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon (~165-170 ppm), the aromatic carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: Look for a strong C=O (amide I) stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product (m/z = 225 or 226).

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).

-

2-Methylbenzoyl Chloride: Corrosive and moisture-sensitive.[7][8] Causes severe skin burns and eye damage. Reacts with water to release HCl gas. Handle with extreme care.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be conducted in a fume hood.[3]

-

m-Toluidine: Toxic if swallowed, inhaled, or in contact with skin.[9] Wear gloves and handle in a well-ventilated area.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

-

Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 2-Methyl-N-(m-tolyl)benzamide. By activating 2-methylbenzoic acid as its acyl chloride derivative, the subsequent amidation with m-toluidine proceeds smoothly under mild conditions. The protocol's emphasis on a standard aqueous workup and recrystallization ensures high purity of the final product. Adherence to the detailed procedural steps and safety precautions is paramount for the successful and safe execution of this synthesis. The included characterization benchmarks provide a self-validating framework for researchers to confirm the identity and quality of their synthesized material.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Shu, T., et al. (2022). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.

-

Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Westin, J. (n.d.). Synthesis of Amides. Jack Westin Organic Chemistry. Retrieved from [Link]

- Lee, S., et al. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation.

-

Catalytic Amidation Guide. (n.d.). Amidation Guide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Survey of catalysts for the amidation reaction of benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95290, 2-Methyl-N-(m-tolyl)benzamide. Retrieved from [Link]

- Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. RSC Advances.

-

Gowda, B. T., et al. (2009). 2-Methyl-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Saeed, S., et al. (2009). 2-Methyl-N-o-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

- Royal Society of Chemistry. (2020).

- Bulger, A. S., et al. (2022).

- Google Patents. (2003). Process for the synthesis of a benzamide derivative.

-

National Institute of Standards and Technology. (n.d.). Benzamide, 2-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 2-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-hydroxy-N-(2-methylphenyl)benzamide. Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

-

PrepChem. (n.d.). Preparation of N-methyl-N-benzoylbenzamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 2-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70276, 2-Methylbenzoyl chloride. Retrieved from [Link]

-

Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]

- Google Patents. (n.d.). A method for preparing N-(2-phenylethyl) benzamide.

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 3. prepchem.com [prepchem.com]

- 4. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. 2-Methyl-N-(m-tolyl)benzamide | C15H15NO | CID 95290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. content.labscoop.com [content.labscoop.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3′-Dimethylbenzanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3′-Dimethylbenzanilide is an organic compound belonging to the class of carboxanilides, which are amides derived from a carboxylic acid and an aniline. While specific research on the 2,3'-isomer is not extensively documented in publicly available literature, its structural motif is of interest to medicinal chemists and material scientists due to the prevalence of the benzanilide core in various biologically active molecules and functional materials. This guide aims to provide a comprehensive overview of the known and predicted physicochemical properties of 2,3′-Dimethylbenzanilide, offering insights into its molecular characteristics and outlining methodologies for its empirical study.

It is important to note a common point of confusion in some literature, particularly older or less rigorously reviewed sources, where isomers of dimethylbenzanilide are occasionally misidentified. For instance, in the context of methaqualone synthesis, the intermediate is sometimes incorrectly named, while the actual precursor is 2-amino-N-(2-methylphenyl)benzamide.[1] This guide will focus specifically on the 2,3'-dimethyl substituted structure.

Chemical Structure and Identity

The fundamental step in understanding the physicochemical properties of a compound is to define its structure. 2,3′-Dimethylbenzanilide consists of a benzoyl group attached to the nitrogen of a 3-methylaniline, with an additional methyl group at the 2-position of the benzoyl ring.

Caption: Chemical structure of 2,3′-Dimethylbenzanilide.

Molecular Formula: C₁₅H₁₅NO

Molecular Weight: 225.29 g/mol

Physicochemical Properties

Direct experimental data for 2,3′-Dimethylbenzanilide is sparse. Therefore, some properties are inferred from structurally related compounds and theoretical predictions.

| Property | Value/Prediction | Remarks |

| Melting Point | Not available | The melting point of the isomeric 2,2'-dimethylbenzanilide is reported as 110 °C.[2][3] The position of the methyl groups can influence crystal packing and thus the melting point. It is expected to be a solid at room temperature. |

| Boiling Point | > 300 °C (estimated) | Estimated based on the boiling points of related compounds like 2,3-dimethylbenzaldehyde (86-88 °C at 10 mmHg) and the higher molecular weight of the anilide.[4][5] |

| Solubility | Predicted to be soluble in many organic solvents and poorly soluble in water. | The aromatic rings contribute to hydrophobicity, while the amide group can participate in hydrogen bonding. It is expected to be soluble in solvents like DMSO, and potentially less so in nonpolar solvents like toluene or polar protic solvents like 1-propanol, a behavior seen in similar large organic molecules.[6] |

| LogP | ~3.5-4.5 (estimated) | This estimated octanol-water partition coefficient suggests a high degree of lipophilicity. |

Spectral Data Interpretation

-

¹H NMR: The spectrum would be complex, showing distinct signals for the two methyl groups, likely in the range of δ 2.0-2.5 ppm. The aromatic protons would appear as a series of multiplets in the δ 7.0-8.0 ppm region. The N-H proton of the amide would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show 15 distinct carbon signals, including two in the aliphatic region for the methyl groups. The carbonyl carbon of the amide would be a key signal in the δ 165-175 ppm range.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group would be expected around 1650 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3300-3500 cm⁻¹. C-H stretching from the aromatic rings and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 225. Key fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the benzoyl and anilide moieties.

Caption: General workflow for the structural elucidation of an organic compound.

Synthesis and Reactivity

Benzanilides are typically synthesized via the acylation of an aniline with a benzoyl chloride or benzoic acid. For 2,3′-Dimethylbenzanilide, a plausible synthetic route would involve the reaction of 3-methylaniline with 2-methylbenzoyl chloride in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

The reactivity of 2,3′-Dimethylbenzanilide is governed by the amide functionality and the two aromatic rings. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The aromatic rings can undergo electrophilic substitution, with the directing effects of the methyl and amide groups influencing the position of substitution.

Potential Applications and Research Interest

While specific applications for 2,3′-Dimethylbenzanilide are not documented, its structural class is of significant interest in several fields:

-

Pharmaceuticals: The benzanilide scaffold is present in a number of drugs with diverse biological activities.

-

Agrochemicals: Some anilide derivatives are used as herbicides and fungicides.

-

Material Science: The rigid structure and potential for hydrogen bonding make benzanilides candidates for the development of polymers and other advanced materials.

The primary interest in this compound appears to be as a synthon, or building block, for the creation of more complex molecules.[7]

Safety and Toxicology

No specific toxicological data for 2,3′-Dimethylbenzanilide is available. However, based on the GHS classifications for related compounds such as 2,3-dimethylbenzamide and N,N-dimethylbenzamide, it should be handled with care.[8][9] Potential hazards may include skin and eye irritation, and it may be harmful if swallowed.[8][9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.

Experimental Protocol: Determination of Aqueous Solubility

The following is a generalized protocol for determining the aqueous solubility of a solid organic compound like 2,3′-Dimethylbenzanilide using the shake-flask method, a standard approach recommended by the OECD.

Objective: To determine the saturation solubility of 2,3′-Dimethylbenzanilide in water at a specified temperature.

Materials:

-

2,3′-Dimethylbenzanilide (analytical standard)

-

Deionized water

-

A suitable organic solvent for preparing analytical standards (e.g., acetonitrile or methanol)

-

Volumetric flasks

-

Glass vials with screw caps

-

Shaking incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3′-Dimethylbenzanilide to a glass vial containing a known volume of deionized water. The excess solid ensures that saturation is reached.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the solid from the aqueous phase.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered aqueous solution with the chosen organic solvent to a concentration within the calibration range of the analytical method.

-

-

Analytical Quantification (HPLC):

-

Prepare a series of calibration standards of 2,3′-Dimethylbenzanilide in the organic solvent.

-

Develop an HPLC method capable of separating and quantifying 2,3′-Dimethylbenzanilide. This would typically involve a C18 column and a mobile phase of acetonitrile and water. The UV detector wavelength should be set to the absorbance maximum of the compound.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample from step 2 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 2,3′-Dimethylbenzanilide in the original saturated aqueous solution, taking into account the dilution factor.

-

The resulting value is the aqueous solubility of the compound at the specified temperature, typically expressed in mg/L or µg/mL.

-

Rationale for Experimental Choices:

-

The shake-flask method is a robust and widely accepted method for determining solubility.

-

Using an excess of solid ensures that the solution is truly saturated.

-

Equilibration time is critical to ensure that the dissolution process has reached a steady state.

-

Centrifugation and filtration are essential to prevent undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.

-

HPLC with UV detection is a common and reliable technique for quantifying organic compounds in solution with high sensitivity and specificity.

References

-

Rhodium. (n.d.). Methaqualone (Quaalude) Synthesis. Rhodium.ws. Retrieved from [Link]

-

Rhodium. (n.d.). Methaqualone (Quaalude) Synthesis. Erowid. Retrieved from [Link]

- Google Patents. (n.d.). CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde.

-

Reddit. (2020, December 27). Turn 2,2-dimethylbenzanilide into Methaqualone ?. r/TheeHive. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylbutane. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

-

Scribd. (n.d.). Methaqualone (Quaalude) Synthesis | PDF. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2021, March 23). Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. Retrieved from [Link]

-

ResearchGate. (2025, December 19). Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Butanediol, 2,3-dimethyl-. WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]

-

TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Problem #2: C6H12 - NMR. Retrieved from [Link]

-

PubMed. (2014, August 5). Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures. Retrieved from [Link]

-

Radboud Repository. (2025, June 16). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Methaqualone (Quaalude) Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Methaqualone (Quaalude) Synthesis [erowid.org]

- 4. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tuodaindus.com [tuodaindus.com]

- 8. 2,3-Dimethylbenzamide | C9H11NO | CID 2800987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-N-(m-tolyl)benzamide

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-N-(m-tolyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through the lens of modern NMR spectroscopy. We will explore the theoretical underpinnings of the spectral features, predict the chemical shifts and coupling patterns based on analogous structures and established principles, and outline the experimental protocols necessary for acquiring high-quality NMR data.

Introduction: The Significance of 2-Methyl-N-(m-tolyl)benzamide in Medicinal Chemistry

2-Methyl-N-(m-tolyl)benzamide belongs to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The precise substitution pattern on the aromatic rings can dramatically influence the biological activity, making unambiguous structural confirmation paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and conformation in solution.

This guide will serve as a comprehensive reference for understanding the NMR spectroscopic properties of 2-Methyl-N-(m-tolyl)benzamide, facilitating its identification and characterization in research and development settings.

Molecular Structure and Predicted NMR Active Nuclei

The molecular structure of 2-Methyl-N-(m-tolyl)benzamide (C₁₅H₁₅NO) is presented below. The key structural features that will be interrogated by NMR are the two substituted benzene rings and the central amide linkage.

Caption: Molecular structure of 2-Methyl-N-(m-tolyl)benzamide.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 2-Methyl-N-(m-tolyl)benzamide for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Caption: Workflow for NMR data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Methyl-N-(m-tolyl)benzamide is predicted to exhibit distinct signals for the aromatic protons, the amide proton, and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ 8.0 - 7.8 | br s | - | NH |

| 2 | ~ 7.6 - 7.2 | m | - | Aromatic-H |

| 3 | ~ 7.2 - 6.9 | m | - | Aromatic-H |

| 4 | 2.4 - 2.2 | s | - | Ar-CH₃ |

| 5 | 2.4 - 2.2 | s | - | Ar-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Rationale for Assignments

-

Amide Proton (NH): The amide proton is expected to appear as a broad singlet in the downfield region (δ 7.8-8.0 ppm). Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding.

-

Aromatic Protons: The eight aromatic protons on the two rings will resonate in the range of δ 6.9-7.6 ppm. Due to the substitution patterns, complex overlapping multiplets are expected.

-

The protons on the 2-methylbenzoyl ring will be influenced by the electron-withdrawing carbonyl group and the electron-donating methyl group.

-

The protons on the m-tolyl ring will be influenced by the electron-donating methyl group and the amide group.

-

-

Methyl Protons (Ar-CH₃): The two methyl groups are in different chemical environments and are expected to appear as sharp singlets around δ 2.2-2.4 ppm. Their precise chemical shifts will be subtly different due to their positions on the respective aromatic rings.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 168 | C=O (Amide) |

| 2 | ~ 140 - 120 | Aromatic Quaternary C |

| 3 | ~ 130 - 115 | Aromatic CH |

| 4 | ~ 21 | Ar-CH₃ |

| 5 | ~ 20 | Ar-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Rationale for Assignments

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to resonate at approximately δ 168 ppm.[1]

-

Aromatic Carbons: The twelve aromatic carbons will appear in the region of δ 115-140 ppm.

-

The quaternary carbons (those attached to substituents) will generally have lower intensities than the protonated carbons.

-

The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. For instance, the carbon attached to the electron-withdrawing carbonyl group will be shifted downfield.

-

-

Methyl Carbons (Ar-CH₃): The two methyl carbons are expected to resonate in the upfield region, around δ 20-21 ppm.

Structural Elucidation Workflow

The process of confirming the structure of 2-Methyl-N-(m-tolyl)benzamide using the predicted NMR data follows a logical sequence.

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 2-Methyl-N-(m-tolyl)benzamide. By understanding the predicted chemical shifts, multiplicities, and the underlying principles governing these spectral features, researchers can confidently identify and characterize this important molecule. The detailed experimental protocols and logical workflow for structural elucidation further equip scientists with the necessary tools for accurate and efficient analysis in a drug discovery and development context.

References

- Gowda, B. T., et al. (2008). Synthesis, and crystal structure of 2-methyl-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o533.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 2-Methyl-N-(m-tolyl)benzamide. Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-Methyl-N-(m-tolyl)benzamide

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous scientific practice. Mass spectrometry (MS) stands as a principal technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth technical examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-N-(m-tolyl)benzamide (C₁₅H₁₅NO), a substituted aromatic amide.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a mere cataloging of spectral peaks. It delves into the mechanistic rationale behind the observed fragmentation, grounding the predictions in the fundamental principles of ion stability and established fragmentation pathways for aromatic amides. By understanding the causality behind the fragmentation, analysts can more confidently interpret spectral data, differentiate between isomers, and confirm the identity of their target molecule.

Molecular Structure and Ionization

Before dissecting its fragmentation, we must first consider the parent molecule. 2-Methyl-N-(m-tolyl)benzamide has a molecular formula of C₁₅H₁₅NO and a monoisotopic mass of approximately 225.12 Da.

Structure of 2-Methyl-N-(m-tolyl)benzamide:

(Simplified 2D representation)

Upon introduction into an electron ionization (EI) source, the molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M⁺•). The stability of this molecular ion is often moderate to high in aromatic compounds, meaning a peak at a mass-to-charge ratio (m/z) of 225 should be clearly visible in the spectrum.[1]

Principal Fragmentation Pathways: A Mechanistic Perspective

The energetically unstable molecular ion rapidly undergoes a series of bond cleavages to form more stable fragment ions. The resulting pattern of these fragment ions is a unique fingerprint of the molecule's structure. For aromatic amides, the fragmentation is not random; it is dictated by the relative bond strengths and the stability of the resulting charged fragments.[2]

The Dominant Pathway: Amide Bond Cleavage (α-Cleavage)

The most common and diagnostically significant fragmentation for aromatic amides is the cleavage of the C(O)-N amide bond.[2][3] This is a form of α-cleavage, where the bond adjacent to the carbonyl group breaks.

This cleavage is highly favored for two primary reasons:

-

Bond Lability: The C-N amide bond is relatively weak compared to the C-C bonds within the aromatic rings.

-

Product Stability: This cleavage leads to the formation of a resonance-stabilized acylium ion.

The fragmentation proceeds as follows:

-

Step 1: Formation of the 2-Methylbenzoyl Cation (m/z 119) The M⁺• at m/z 225 cleaves at the C(O)-N bond, with the positive charge being retained on the acyl fragment. This generates the 2-methylbenzoyl cation (an acylium ion) at m/z 119 and a neutral m-tolylamino radical, which is not detected. This acylium ion is highly stable due to the delocalization of the positive charge across the carbonyl group and the aromatic ring. This peak is expected to be one of the most intense in the spectrum.

-

Step 2: Decarbonylation to form the Tolyl/Tropylium Cation (m/z 91) Aromatic acylium ions frequently undergo a subsequent fragmentation by losing a neutral carbon monoxide (CO) molecule (28 Da).[2][4] The resulting C₇H₇⁺ ion at m/z 91 is exceptionally stable. While initially formed as a tolyl cation, it readily rearranges to the highly stable, aromatic tropylium ion.[5][6][7] The peak at m/z 91 is a classic indicator for compounds containing a benzyl or tolyl moiety and is often the base peak in the spectrum.[5][8]

Secondary and Alternative Fragmentation Pathways

While the pathway described above is dominant, other fragmentations can occur, providing additional structural confirmation.

-

Formation of the m-Tolylamino Cation (m/z 107): Cleavage of the amide bond with charge retention on the nitrogen-containing fragment can also occur, though it is generally less favored than the formation of the stable acylium ion. This would produce an ion at m/z 107 , corresponding to the [CH₃C₆H₄NH]⁺ fragment. A related peak at m/z 106 can also be observed due to hydrogen rearrangement and loss of the 2-methylbenzoyl radical.

-

Fragmentation of the Tropylium Ion: The stable tropylium ion (m/z 91) can undergo further fragmentation, characteristic of aromatic systems, by losing a neutral acetylene (C₂H₂) molecule (26 Da). This results in a smaller fragment ion at m/z 65 ([C₅H₅]⁺).

-

Loss of Methyl Radical: A less common initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from either tolyl group of the molecular ion, which would yield a small peak at m/z 210 (M-15).

Summary of Predicted Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum of 2-Methyl-N-(m-tolyl)benzamide. The relative intensity is a qualitative prediction based on established principles of ion stability.

| m/z | Proposed Structure / Formula | Mechanism of Formation | Predicted Relative Intensity |

| 225 | [C₁₅H₁₅NO]⁺• | Molecular Ion (M⁺•) | Moderate |

| 210 | [C₁₄H₁₂NO]⁺ | M⁺• - •CH₃ | Low |

| 119 | [CH₃C₆H₄CO]⁺ | α-Cleavage (Amide Bond Cleavage) | High / Base Peak |

| 107 | [CH₃C₆H₄NH]⁺ | α-Cleavage (Amide Bond Cleavage) | Low to Moderate |

| 91 | [C₇H₇]⁺ | Loss of CO from m/z 119 | High / Base Peak |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from m/z 91 | Moderate |

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, a robust and reproducible experimental protocol is essential. The following outlines a standard procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Objective: To acquire a full-scan EI mass spectrum of 2-Methyl-N-(m-tolyl)benzamide.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2-Methyl-N-(m-tolyl)benzamide standard.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL for injection. Rationale: This concentration prevents detector saturation while ensuring adequate signal intensity.

-

-

Instrumentation (GC-MS):

-

Gas Chromatograph:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. Rationale: This program ensures good chromatographic peak shape and separation from any impurities.

-

-

Mass Spectrometer:

-

Interface Temperature: 290 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering the MS source, which would damage the filament.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data in full-scan mode.

-

Identify the chromatographic peak corresponding to the target analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum, identifying the molecular ion and key fragment ions. Compare the observed m/z values and relative intensities to the predicted pattern.

-

Conclusion

The mass spectrometric fragmentation of 2-Methyl-N-(m-tolyl)benzamide is a predictable process governed by the principles of chemical stability. The analysis is dominated by the characteristic cleavage of the amide bond, yielding a highly stable 2-methylbenzoyl cation at m/z 119. This ion's subsequent loss of carbon monoxide to form the exceptionally stable tropylium ion at m/z 91 serves as a powerful diagnostic tool for structural confirmation. The presence of these two high-intensity peaks, along with the molecular ion at m/z 225 and other minor fragments, provides a unique and reliable fingerprint for the identification of this molecule. This guide equips the analytical scientist with the foundational knowledge to not only predict this fragmentation but to confidently interpret the resulting data in a research or drug development setting.

References

-

Lima, E.L.S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Available at: [Link]

-

Pathan, M. A., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. MDPI. Available at: [Link]

-

IRAP. (n.d.). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Institut de Recherche en Astrophysique et Planétologie. Available at: [Link]

-

Chem LibreTexts. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. Available at: [Link]

-

Lima, E.L.S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]

-

TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. Available at: [Link]

-

Cragg, G. M., et al. (1967). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. ResearchGate. Available at: [Link]

-

Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

Sources

- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]

- 7. youtube.com [youtube.com]

- 8. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]

Technical Guide: A Deep Dive into the Crystal Structure of 2-Methyl-N-(m-tolyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the solid-state structure of 2-Methyl-N-(m-tolyl)benzamide. Benzamide derivatives are pivotal scaffolds in medicinal chemistry and materials science, and a profound understanding of their three-dimensional architecture is crucial for rational drug design and the engineering of crystalline materials. This document elucidates the journey from chemical synthesis to the intricate details of its crystal packing, offering field-proven insights into the experimental choices and analytical interpretations that define a rigorous crystallographic study. We will explore the molecule's conformational preferences, the dominant intermolecular forces that govern its supramolecular assembly, and the subtle interplay of steric and electronic effects that dictate its solid-state form.

Introduction: The Significance of Solid-State Characterization

2-Methyl-N-(m-tolyl)benzamide (C₁₅H₁₅NO) is a member of the N-aryl benzamide family, a class of compounds with broad biological activities and applications as intermediates in organic synthesis. The therapeutic efficacy and material properties of any small molecule are intrinsically linked to its three-dimensional structure. Crystal structure analysis via single-crystal X-ray diffraction offers an unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that stabilize the crystal lattice.

For drug development professionals, this information is paramount. It provides a precise atomic map of the molecule, which is essential for understanding structure-activity relationships (SAR), designing potent ligands, and predicting physicochemical properties like solubility and stability. For materials scientists, the crystal packing reveals the blueprint for designing new materials with tailored properties. This guide serves as a detailed walkthrough of the crystallographic analysis of the title compound, grounded in the principles of scientific integrity and experimental causality.

Synthesis and Single Crystal Growth: From Powder to Perfection

Expertise & Experience: The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The chosen synthetic route must be robust, and the crystallization strategy must be meticulously planned. Amide bond formation is a cornerstone of organic synthesis, and for N-aryl benzamides, the reaction of an activated carboxylic acid derivative with an aniline is a common and effective approach.

The primary challenge is not merely synthesizing the compound but obtaining it in a form suitable for single-crystal X-ray diffraction—a single, well-ordered crystal, typically 0.1-0.3 mm in size, free of defects. The choice of solvent is critical; a solvent system from which the compound exhibits moderate solubility is ideal. Slow evaporation is a reliable technique as it allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing kinetic defects.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis: 2-Methylbenzoyl chloride (1 equivalent) is dissolved in a dry, inert solvent such as toluene. To this solution, m-toluidine (1 equivalent) and a tertiary amine base like triethylamine (1.1 equivalents) are added dropwise at 0 °C to neutralize the HCl byproduct. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up & Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 2-Methyl-N-(m-tolyl)benzamide.

-

Crystallization: The purified powder is dissolved in a minimal amount of a suitable solvent, such as ethanol. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Colorless, plate-like crystals are typically obtained after several days of slow evaporation.

X-ray Diffraction Analysis: From Diffraction to Structure

Trustworthiness: A crystallographic experiment is a self-validating system. The process, from data collection to the final refined model, involves numerous checks and balances that ensure the final structure is a reliable representation of the molecule's electron density. The protocol described below represents a standard workflow in modern crystallography.

Experimental Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting & Data Collection: A suitable single crystal is mounted on a goniometer head. To minimize thermal motion and radiation damage, data is typically collected at a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots, apply corrections for experimental factors (like absorption), and merge redundant measurements. This step yields a unique set of reflection data (h, k, l, intensity, and standard uncertainty).

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space recycling algorithms, typically implemented in programs like SHELXT. This provides an initial, often incomplete, model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). In this iterative process, atomic positions, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Analysis: The Anatomy of a Molecule

Authoritative Grounding: The crystal structure of 2-Methyl-N-(m-tolyl)benzamide was determined by Gowda et al. and published in Acta Crystallographica Section E in 2008. The data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 677667.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the title compound.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₅NO |

| Formula Weight | 225.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.852 (2) |

| b (Å) | 10.370 (2) |

| c (Å) | 11.168 (2) |

| β (°) | 106.08 (3) |

| Volume (ų) | 1208.2 (4) |

| Z | 4 |

| Temperature (K) | 295(2) |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.133 |

Data sourced from CCDC 677667.

Molecular Conformation

The conformation of an N-aryl benzamide is primarily defined by the torsion angles around the C(aryl)-C(carbonyl) and N-C(aryl) bonds. In 2-Methyl-N-(m-tolyl)benzamide, the central amide group (C-N-C(O)-C) is essentially planar, a characteristic feature due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

The two aromatic rings are not coplanar with this amide bridge. The 2-methylbenzoyl ring is twisted relative to the amide plane, and the m-tolyl ring is also significantly rotated. This non-planar conformation is a compromise between two opposing forces: the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-substituent (the 2-methyl group) and the amide group, as well as between the rings themselves. The dihedral angle between the mean planes of the benzoyl and the tolyl rings is a key descriptor of the overall molecular shape. In the related ortho-isomer, this angle is small at 4.94(7)°, while in a polymorph of the para-isomer, it is much larger at 88.67(8)°. This highlights how subtle changes in substituent position can dramatically alter molecular conformation.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They self-assemble into a stable, three-dimensional lattice through a network of non-covalent interactions. For benzamides, the N-H group is a reliable hydrogen bond donor and the carbonyl oxygen (C=O) is an excellent acceptor.

The dominant interaction in the crystal packing of 2-Methyl-N-(m-tolyl)benzamide is the classic N—H···O hydrogen bond . This interaction links molecules into chains or dimers, forming a robust supramolecular synthon. In many related benzamide structures, these interactions generate infinite C(4) chains running through the crystal.

Beyond this primary hydrogen bond, weaker interactions play a crucial role in consolidating the crystal packing. These include:

-

C—H···π interactions: Where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on a neighboring molecule.

-

π-π stacking: Offset stacking interactions between the aromatic rings can contribute to the overall stability.

The interplay of the strong N—H···O hydrogen bonds and these weaker, more diffuse interactions dictates the final packing motif, influencing the material's density, melting point, and other bulk properties.

Conclusion

The single-crystal X-ray analysis of 2-Methyl-N-(m-tolyl)benzamide provides a definitive view of its solid-state structure. The molecule adopts a twisted conformation, balancing steric hindrance from the ortho-methyl group with the electronic demands of the amide bond. The crystal packing is primarily directed by strong N—H···O hydrogen bonds, which are further supported by a network of weaker C—H···π and other van der Waals forces. This detailed structural knowledge is invaluable for the scientific community, providing a solid foundation for computational modeling, rational drug design, and the development of new crystalline materials.

References

-

Gowda, B. T., Tokarcik, M., Kozisek, J., Sowmya, B. P., & Fuess, H. (2008). 2-Methyl-N-(m-tolyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o1028. [Link]

-

Saeed, A., Khera, R. A., Siddiq, M., & Simpson, J. (2009). 2-Methyl-N-o-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o19. [Link]

-

Saeed, A., Khera, R. A., & Simpson, J. (2010). 2-Methyl-N-p-tolylbenzamide: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 66(4), o911–o912. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. [Link]

-

PubChem. (n.d.). 2-Methyl-N-(m-tolyl)benzamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Entry 677667. Retrieved January 22, 2026, from [Link]

A Senior Application Scientist's Guide to Determining the Solubility of 2-Methyl-N-(m-tolyl)benzamide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

The Physicochemical Landscape of 2-Methyl-N-(m-tolyl)benzamide

A thorough understanding of a molecule's structure is paramount to predicting its solubility. 2-Methyl-N-(m-tolyl)benzamide (C₁₅H₁₅NO) possesses a molecular weight of approximately 225.28 g/mol .[1] Its structure is characterized by a central benzamide core, with methyl groups substituting both the benzoyl and the N-tolyl rings.

The key features influencing its solubility are:

-

The Amide Group (-CONH-): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This imparts a degree of polarity to the molecule.

-

Aromatic Rings: The two tolyl rings are nonpolar, hydrophobic structures. The presence of these bulky aromatic systems contributes significantly to the molecule's overall nonpolar character.

-

Methyl Substituents: The methyl groups are nonpolar and increase the steric hindrance around the polar amide group, which may influence its interaction with solvent molecules.

The interplay between the polar amide core and the nonpolar aromatic rings suggests that 2-Methyl-N-(m-tolyl)benzamide will exhibit nuanced solubility behavior, likely favoring solvents with intermediate polarity or those that can engage in specific interactions.

Theoretical Frameworks for Predicting Solubility

While empirical determination is the gold standard, theoretical models can guide solvent selection and provide a deeper understanding of the dissolution process.

The Principle of "Like Dissolves Like"

This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity. We can categorize solvents based on their polarity and hydrogen bonding capacity to predict their interaction with 2-Methyl-N-(m-tolyl)benzamide.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of the solute. The solubility in these solvents will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network to accommodate the nonpolar tolyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting with the N-H of the amide. However, they lack a hydrogen bond-donating group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the nonpolar tolyl rings of the solute through van der Waals forces. The polar amide group will be less favorably solvated.

The following diagram illustrates the potential interactions governing the dissolution of 2-Methyl-N-(m-tolyl)benzamide in different solvent classes.

Caption: Predicted interactions between 2-Methyl-N-(m-tolyl)benzamide and different solvent classes.

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters.[2][3] This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[3] By knowing the HSP values for 2-Methyl-N-(m-tolyl)benzamide (which can be estimated using software or group contribution methods) and the solvents, a "solubility sphere" can be constructed to predict miscibility. This is a powerful tool in early-stage formulation and solvent screening.[2][4]

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility.[5][6] It is a robust and reliable technique that involves allowing a solute to reach equilibrium in a solvent at a constant temperature.

Detailed Experimental Protocol

-

Preparation: Add an excess amount of 2-Methyl-N-(m-tolyl)benzamide to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation is reached.[6]

-

Equilibration: Place the sealed containers in a constant temperature environment, such as an incubator shaker or a thermostatted water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary between solvents and should be determined empirically.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation, followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[6]

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of 2-Methyl-N-(m-tolyl)benzamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[7]

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram outlines this experimental workflow.

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Illustrative Solubility Data: The Case of Benzamide

While specific data for 2-Methyl-N-(m-tolyl)benzamide is unavailable, examining the solubility of its parent compound, benzamide, can provide a useful, albeit qualitative, comparison. The additional nonpolar groups on 2-Methyl-N-(m-tolyl)benzamide are expected to decrease its solubility in polar solvents and increase it in nonpolar solvents compared to benzamide.

The following table summarizes the mole fraction solubility (x₁) of benzamide in several organic solvents at 298.15 K (25 °C), illustrating the significant impact of the solvent's nature.

| Solvent | Solvent Class | Mole Fraction Solubility (x₁) of Benzamide at 298.15 K |

| Methanol | Polar Protic | 0.1381 |

| Acetone | Polar Aprotic | 0.1083 |

| Ethanol | Polar Protic | 0.0813 |

| Ethyl Acetate | Polar Aprotic | 0.0218 |

| Acetonitrile | Polar Aprotic | 0.0125 |

| Butyl Acetate | Polar Aprotic | 0.0101 |

| Water | Polar Protic | 0.0021 |

Data for benzamide extracted from a study by Jiang, et al. (2019)[8][9]. Note: This data is for illustrative purposes only and does not represent the solubility of 2-Methyl-N-(m-tolyl)benzamide.

This data demonstrates that benzamide, a polar molecule, has the highest solubility in polar solvents like methanol and acetone and very low solubility in less polar ester solvents and water.[8][9]

Conclusion and Forward Outlook

This guide provides the essential theoretical and practical framework for determining the solubility of 2-Methyl-N-(m-tolyl)benzamide in organic solvents. The lack of published data underscores the need for the empirical studies outlined herein. By combining a predictive understanding based on molecular structure and Hansen Solubility Parameters with the robust shake-flask methodology, researchers can generate the high-quality data necessary for informed decision-making in drug development, process chemistry, and formulation science. The resulting solubility profile will be a critical dataset for advancing the scientific understanding and potential applications of this compound.

References

-

Jiang, J., Chen, Y., Zhang, C., & Wang, J. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(10), 4349-4358. [Link]

-

Spiral - Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents... Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-N-o-tolylbenzamide. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). 2-Methyl-N-o-tolyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Propyl-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-N-(m-tolyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemaxon. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Harvard University. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. DASH. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

Sources

- 1. 2-Methyl-N-(m-tolyl)benzamide | C15H15NO | CID 95290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

A Comprehensive Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-N-(m-tolyl)benzamide

This guide provides a detailed examination of 2-Methyl-N-(m-tolyl)benzamide, a member of the versatile benzamide class of chemical compounds. Benzamide derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] This document serves as a core technical resource, consolidating critical data on the compound's nomenclature, physicochemical properties, synthesis, and structural characteristics to support ongoing research and development efforts.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of scientific communication and reproducibility. 2-Methyl-N-(m-tolyl)benzamide is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).

-

IUPAC Name: The formal IUPAC name for this compound is 2-methyl-N-(3-methylphenyl)benzamide .[3] This nomenclature precisely describes the molecular structure: a benzamide core with a methyl group at the 2-position of the benzoyl ring and the amide nitrogen substituted with a 3-methylphenyl (m-tolyl) group.

-

CAS Number: The unique identifier assigned by the Chemical Abstracts Service is 56776-45-5 .[3][4] This number ensures unambiguous identification in databases and literature.

-

Synonyms: The compound is also known by several synonyms, including 2,3'-Dimethylbenzanilide and Benzamide, 2-methyl-N-(3-methylphenyl)-.[3][4]

Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is crucial for predicting its behavior in both chemical and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | PubChem[3] |

| Molecular Weight | 225.29 g/mol | Pharmaffiliates[4] |

| XLogP3 | 3.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Structural Insights

X-ray crystallography studies of 2-Methyl-N-(m-tolyl)benzamide reveal important conformational features. The conformation of the N-H bond is anti to the meta-methyl group of the aniline ring, while the C=O bond is syn to the ortho-methyl group of the benzoyl ring.[5] The amide (–NHCO–) group is not coplanar with the aromatic rings. It forms a dihedral angle of 55.2 (7)° with the benzoyl ring, and the two benzene rings are twisted with respect to each other by 36.2 (1)°.[5] This non-planar, stepped structure is a key feature influencing how the molecule interacts with biological targets.[6] In the crystalline state, molecules are linked by N-H⋯O hydrogen bonds, forming chains.[5][6]

Synthesis of 2-Methyl-N-(m-tolyl)benzamide

The primary method for synthesizing N-substituted benzamides is through the acylation of an amine. This involves the reaction of a carboxylic acid derivative (such as an acyl chloride) with a primary or secondary amine.

Conceptual Workflow: Amide Bond Formation

The synthesis of 2-Methyl-N-(m-tolyl)benzamide follows a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the final amide product.

Caption: General workflow for the synthesis of 2-Methyl-N-(m-tolyl)benzamide.

Detailed Experimental Protocol

This protocol is based on established methods for benzamide synthesis.[6]

Objective: To synthesize 2-Methyl-N-(m-tolyl)benzamide via acylation of m-toluidine.

Materials:

-

2-Methylbenzoyl chloride

-

m-Toluidine

-

Anhydrous chloroform (CHCl₃) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Methanol or ethanol for crystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine (1.0 mmol) in anhydrous chloroform under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Add 2-methylbenzoyl chloride (1.0 mmol) dropwise to the stirred solution. The reaction is exothermic; addition can be done at room temperature or cooled in an ice bath if necessary.

-

Reaction Progression: Heat the reaction mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: Refluxing provides the necessary activation energy to drive the reaction to completion.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with additional chloroform.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash consecutively with 1 M HCl (to remove unreacted m-toluidine) and saturated NaHCO₃ solution (to neutralize excess acid). Self-Validation: The pH of the aqueous layer after the bicarbonate wash should be neutral or slightly basic, confirming the removal of acidic components.

-

Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the final product as colorless crystals.[6]

-

Characterization: The purity and identity of the compound should be confirmed by measuring its melting point and recording its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.[5]

Potential Applications in Drug Discovery

While specific biological activities for 2-Methyl-N-(m-tolyl)benzamide are not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry.[2] Its structural and electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors.

Hypothesized Areas of Pharmacological Relevance

The structural features of 2-Methyl-N-(m-tolyl)benzamide suggest it could be investigated for activities common to other benzamide derivatives.

Caption: Potential pharmacological relevance of the benzamide scaffold.